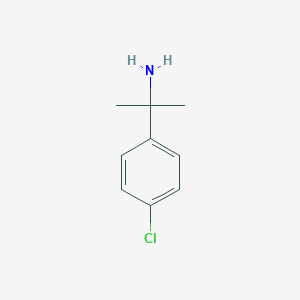

2-(4-Chlorophenyl)propan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUNSQUTQELEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452501 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17797-11-4 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Chlorophenyl)propan-2-amine, a valuable building block in medicinal chemistry and drug development. The core focus of this document is the detailed exploration of the Ritter reaction, a robust and efficient method for the synthesis of tertiary amines. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and potential challenges. Furthermore, alternative synthetic strategies, including reductive amination, will be briefly reviewed to offer a comparative perspective. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex amines.

Introduction: The Significance of this compound

Substituted phenethylamines are a cornerstone of modern pharmacology, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, possesses a unique structural motif—a tertiary amine alpha to a quaternary carbon—that imparts specific conformational constraints and physicochemical properties. The presence of a chlorine atom on the phenyl ring offers a site for further synthetic elaboration and can influence the compound's metabolic stability and binding affinity to biological targets. Consequently, this molecule serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The development of efficient and scalable synthetic routes to this amine is therefore of considerable interest to the drug discovery and development community.

The Ritter Reaction: A Strategic Approach to Tertiary Amines

The Ritter reaction is a powerful and versatile method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or a tertiary alcohol, under strong acidic conditions.[1][2][3] Subsequent hydrolysis of the amide furnishes the corresponding tertiary amine. This reaction is particularly well-suited for the synthesis of this compound due to the ready availability of the tertiary alcohol precursor, 2-(4-chlorophenyl)propan-2-ol, and the stability of the intermediate tertiary carbocation.

Mechanistic Insights

The Ritter reaction proceeds through a well-established multi-step mechanism:

-

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol, is protonated. Subsequent loss of a water molecule generates a stable tertiary benzylic carbocation. The electron-withdrawing nature of the chlorine atom slightly destabilizes this intermediate, but the tertiary and benzylic nature of the carbocation provides sufficient stability for the reaction to proceed.

-

Nucleophilic Attack by the Nitrile: The carbocation is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate.

-

Hydrolysis to the Amide: The nitrilium ion is subsequently hydrolyzed upon aqueous workup to yield the N-substituted amide, N-(2-(4-chlorophenyl)propan-2-yl)acetamide.

-

Amide Hydrolysis: The final step involves the hydrolysis of the amide, typically under acidic or basic conditions, to yield the desired primary amine, this compound.

Experimental Protocol: Synthesis of this compound via the Ritter Reaction

This protocol is a robust procedure adapted from established methodologies for the Ritter reaction.[1][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-Chlorophenyl)propan-2-ol | 170.64 | 10.0 g | 0.0586 |

| Acetonitrile | 41.05 | 100 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

Part A: Synthesis of N-(2-(4-chlorophenyl)propan-2-yl)acetamide

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-(4-chlorophenyl)propan-2-ol (10.0 g, 0.0586 mol) and acetonitrile (100 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(2-(4-chlorophenyl)propan-2-yl)acetamide. This intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.

Part B: Hydrolysis of N-(2-(4-chlorophenyl)propan-2-yl)acetamide

-

To the crude amide from Part A, add a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, followed by recrystallization.

Causality Behind Experimental Choices

-

Choice of Acid: Concentrated sulfuric acid is a common choice for the Ritter reaction due to its strong dehydrating and protonating properties, which are essential for carbocation formation.[1]

-

Temperature Control: The initial addition of sulfuric acid is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions such as elimination to form an alkene.

-

Reaction Time: The extended reaction time at room temperature ensures the complete formation of the nitrilium ion intermediate.

-

Workup: The neutralization step is crucial to remove the strong acid and facilitate the extraction of the organic product. The use of a saturated sodium bicarbonate solution is a standard and effective method for this purpose.

-

Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis of the amide.[5] Basic hydrolysis is often preferred to avoid potential side reactions that can occur under strong acidic conditions at elevated temperatures.

Alternative Synthetic Strategy: Reductive Amination

An alternative approach to the synthesis of this compound is through the reductive amination of a suitable ketone precursor, such as 4'-chloroacetophenone. Reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[6]

The synthesis would likely proceed via the following steps:

-

Grignard Reaction: Reaction of 4'-chloroacetophenone with a methylmagnesium halide (e.g., MeMgBr) would yield the tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol. This would then be subjected to the Ritter reaction as described above.

-

Direct Reductive Amination (Hypothetical): A more direct, albeit potentially more challenging, route would involve the reductive amination of a hypothetical ketone, 2-(4-chlorophenyl)propan-2-one. However, the synthesis of this specific ketone is not straightforward. A more plausible, though less direct, reductive amination pathway could start from 4'-chloroacetophenone, but would require a multi-step sequence to introduce the second methyl group and the amine functionality at the benzylic position, making it less efficient than the Ritter reaction.

Given the efficiency and directness of the Ritter reaction starting from the readily accessible tertiary alcohol, it remains the more strategically sound approach for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of this compound, with a primary focus on the Ritter reaction. The mechanistic intricacies, a comprehensive experimental protocol, and the rationale behind key experimental parameters have been thoroughly discussed. While alternative synthetic routes exist, the Ritter reaction stands out as a highly effective and strategic choice for the preparation of this valuable amine intermediate. The information presented herein is intended to empower researchers and drug development professionals with the knowledge required to successfully synthesize this and related compounds, thereby facilitating the advancement of medicinal chemistry and pharmaceutical research.

References

- Clemo, G. R., & Gardner, R. J. (1939). The Pictet-Spengler reaction in the synthesis of compounds related to yohimbine. Journal of the Chemical Society (Resumed), 1958-1960.

- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

- Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o519.

- Gowda, B. T., et al. (2007). 2-Chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4638.

- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.

- Kang, J.-G., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o199.

- Mijin, D. Ž., & Marinković, A. D. (2006). Synthesis and characterization of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 71(10), 1057-1064.

- Mijin, D. Ž., et al. (2008). Synthesis and characterization of N-substituted 2-(4-hydroxyphenyl)acetamides. Journal of the Serbian Chemical Society, 73(1), 51-58.

- Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University.

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

- Praveen, K., et al. (2011a). N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o135.

- Praveen, K., et al. (2011b). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o378.

- Praveen, K., et al. (2011c). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o633.

- Wu, J., et al. (2008). Synthesis and crystal structure of N-(4-methoxyphenyl)-2-(pyridin-2-yloxy)acetamide. Journal of Chemical Crystallography, 38(11), 857-860.

- Wu, J., et al. (2010). Synthesis and crystal structure of N-(4-chlorophenyl)-2-(pyridin-2-yloxy)acetamide. Journal of Chemical Crystallography, 40(1), 59-62.

- Zhang, Y., et al. (2006). N-(4-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5007-o5008.

-

Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

- Missioui, H., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of 2-chloro-N-(4-hydroxyphenyl)acetamide.

-

Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]

- Moorthy, J. N., et al. (2005). Facile and Efficient Synthesis of Amides from Nitriles in Neutral Water. The Journal of Organic Chemistry, 70(22), 9034-9037.

Sources

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Ritter reaction [chem.ucla.edu]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Mechanism of Action of 2-(4-Chlorophenyl)propan-2-amine: A Neuropharmacological Whitepaper

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Abstract

2-(4-Chlorophenyl)propan-2-amine, also known as chlorphentermine or 4-chloro-α,α-dimethylphenethylamine, is a substituted phenethylamine with structural similarities to a class of potent central nervous system agents. This guide posits that its primary mechanism of action is that of a non-selective monoamine releasing agent (MRA) . We predict the compound functions as a substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to competitive inhibition of reuptake and, more significantly, transporter-mediated reverse transport (efflux) of these neurotransmitters from the presynaptic neuron. This action is likely facilitated by the disruption of vesicular storage via the vesicular monoamine transporter 2 (VMAT2). Drawing parallels from its close structural analog, para-chloroamphetamine (PCA), a significant potential for serotonergic neurotoxicity is also predicted and explored. This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo protocols to elucidate the compound's precise pharmacodynamic profile.

Introduction: Structural Rationale and Mechanistic Hypothesis

This compound belongs to the substituted phenethylamine chemical class, a family renowned for its diverse psychoactive properties.[1] Its core structure—a phenyl ring attached to an amine via an ethyl group—is the foundational scaffold for numerous stimulants, entactogens, and hallucinogens. The specific substitutions on this molecule provide critical clues to its predicted mechanism:

-

A para-chloro Substituent: The chlorine atom at the 4-position of the phenyl ring is a feature shared with para-chloroamphetamine (PCA, 4-CA), a well-characterized and potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] This substitution is strongly associated with enhanced serotonergic activity and, critically, significant serotonergic neurotoxicity.[2]

-

α,α-dimethyl Substitution: The two methyl groups on the alpha carbon (the carbon adjacent to the amine) distinguish it from PCA. This structural motif is known to increase metabolic stability by sterically hindering enzymatic degradation at the alpha-position, which can prolong the compound's duration of action.[3]

Based on this structural analysis, we hypothesize that this compound functions as a monoamine releasing agent. This mechanism is fundamentally different from that of reuptake inhibitors, which merely block the transporter protein. Releasing agents are substrates for the transporters, initiating a cascade that actively expels neurotransmitters into the synapse.[4][5][6]

Predicted Pharmacodynamics: A Step-by-Step Mechanistic Cascade

The predicted action of this compound at the monoaminergic synapse can be deconstructed into a multi-step process, illustrated in the pathway diagram below.

Step 1: Substrate Recognition and Uptake by Monoamine Transporters (MATs)

The initial interaction is predicted to be with the plasma membrane transporters SERT, DAT, and NET. As a phenethylamine analog, the compound likely serves as a substrate, being actively transported from the synaptic cleft into the presynaptic neuron's cytoplasm.[5][6][7] This process also entails competitive inhibition of the reuptake of endogenous monoamines (serotonin, dopamine, norepinephrine).

Step 2: Disruption of Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the neuron, the compound is predicted to interact with VMAT2, a protein on the membrane of synaptic vesicles responsible for sequestering cytoplasmic monoamines for storage.[8] The compound likely inhibits VMAT2 function, possibly by disrupting the proton gradient necessary for monoamine uptake into the vesicles.[4][9] This leads to the depletion of vesicular monoamine stores and a rapid, significant increase in the concentration of free monoamines within the neuronal cytoplasm.[5][6]

Step 3: Induction of MAT-Mediated Reverse Transport

The high cytoplasmic concentration of monoamines triggers a conformational change in the plasma membrane transporters (SERT, DAT, NET), causing them to reverse their direction of transport. Instead of carrying neurotransmitters into the cell, they begin to actively pump them out into the synaptic cleft.[4] This efflux mechanism is the hallmark of a monoamine releasing agent and is responsible for the robust increase in extracellular neurotransmitter levels.

Predicted Consequence: Serotonergic Neurotoxicity

The structural analogy to PCA makes the potential for neurotoxicity a primary concern. PCA is a known and potent serotonergic neurotoxin used in research to create animal models of serotonin depletion.[2] The mechanism is not fully elucidated but is thought to involve the unrestrained release of both serotonin and dopamine, leading to oxidative stress and the degeneration of serotonergic nerve terminals.[10] The uptake of the chlorinated amphetamine into the serotonin neuron via SERT is a required step for this toxicity to occur.[2] Therefore, it is critical to predict that high or repeated doses of this compound could produce long-lasting or permanent damage to the brain's serotonin system.

Caption: Predicted mechanism of this compound at a serotonergic synapse.

Experimental Validation Framework

To rigorously test this hypothesis, a phased experimental approach is necessary. This framework progresses from initial molecular target identification to in vivo confirmation of the predicted neurochemical effects.

Phase 1: In Vitro Target Affinity and Functional Activity

The objective of this phase is to determine if the compound directly interacts with monoamine transporters and if it functions as a releaser or a reuptake inhibitor.

Protocol 1: Radioligand Binding Assays

-

Rationale: To quantify the binding affinity (Ki) of this compound for human recombinant SERT, DAT, and NET. A high affinity for these transporters is a prerequisite for the predicted mechanism.

-

Methodology:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing hSERT, hDAT, or hNET.

-

Incubate membrane preparations with a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) across a range of concentrations of the test compound (0.1 nM to 100 µM).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT).

-

After incubation, separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

Table 1: Predicted Binding Affinities (Ki, nM) at Monoamine Transporters

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| Predicted: this compound | 50 - 200 | 200 - 800 | 100 - 500 |

| Reference: p-Chloroamphetamine (PCA) | ~130 | ~1,200 | ~460 |

| Reference: Cocaine (Inhibitor) | ~250 | ~550 | ~450 |

Note: Reference values are illustrative and compiled from various sources. Predicted values are hypothetical based on structural analogy.

Protocol 2: In Vitro Neurotransmitter Release Assay

-

Rationale: To functionally characterize the compound as a substrate (releaser) or an inhibitor. This assay directly measures the efflux of pre-loaded radiolabeled neurotransmitters from synaptosomes.

-

Methodology:

-

Prepare synaptosomes from specific rodent brain regions (e.g., striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine).

-

Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Aliquot the pre-loaded synaptosomes and expose them to a range of concentrations of the test compound. A known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., cocaine) should be used as positive controls.

-

After a short incubation period (e.g., 10-30 minutes), terminate the reaction by pelleting the synaptosomes via centrifugation.

-

Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

-

Calculate the percentage of total neurotransmitter released and determine the potency (EC50) for release.

-

Table 2: Predicted Potencies (EC50, nM) for Monoamine Release

| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) |

|---|---|---|---|

| Predicted: this compound | 100 - 300 | 400 - 1500 | 200 - 800 |

| Reference: p-Chloroamphetamine (PCA) | ~90 | ~270 | ~110 |

| Reference: Amphetamine | >5000 | ~50 | ~10 |

Note: Reference values are illustrative. Predicted values are hypothetical.

Caption: A logical workflow for the experimental validation of the predicted mechanism.

Phase 2: Cellular Neurotoxicity Assessment

Given the high potential for neurotoxicity, early assessment is crucial.

Protocol 3: In Vitro Neurotoxicity Assay

-

Rationale: To provide an early indication of the compound's potential to induce neuronal cell death, particularly in serotonergic models.

-

Methodology:

-

Culture a relevant neuronal cell line (e.g., SH-SY5Y cells differentiated into a dopaminergic or serotonergic phenotype) or primary cortical neurons.

-

Expose the cells to a range of concentrations of the test compound for 24-48 hours. PCA should be used as a positive control for neurotoxicity.

-

Assess cell viability using standard assays such as MTT (measuring mitochondrial function) or LDH release (measuring membrane integrity).

-

Further mechanistic studies can include measuring reactive oxygen species (ROS) generation or caspase-3 activation (a marker of apoptosis).

-

Determine the concentration that causes 50% cell death (LC50).

-

Phase 3: In Vivo Pharmacodynamic Confirmation

This final phase aims to confirm that the compound elicits the predicted neurochemical changes in a living organism.

Protocol 4: In Vivo Microdialysis

-

Rationale: To directly measure real-time, dose-dependent changes in extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely-moving animals. This is the gold standard for demonstrating monoamine release in vivo.

-

Methodology:

-

Surgically implant a microdialysis guide cannula into a specific brain region of a rodent (e.g., nucleus accumbens or prefrontal cortex).

-

After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer the test compound systemically (e.g., via intraperitoneal injection) at various doses.

-

Continue collecting dialysate samples at regular intervals post-administration.

-

Analyze the concentration of monoamines and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Plot the results as a percentage change from baseline over time.

-

Synthesis and Implications for Drug Development

The convergent evidence from its chemical structure and the known pharmacology of its analogs strongly predicts that this compound acts as a non-selective monoamine releasing agent. Its primary molecular targets are expected to be SERT, DAT, and NET, for which it acts as a substrate, leading to a robust, transporter-mediated efflux of serotonin, norepinephrine, and dopamine.

Key Implications:

-

High Abuse Liability: Agents that potently release dopamine in reward-related brain circuits (such as the nucleus accumbens) typically have a high potential for abuse.[11] The predicted action at DAT suggests this compound would carry a significant abuse liability.

-

Significant Safety Concerns: The presence of the para-chloro substituent is a major red flag for serotonergic neurotoxicity.[2] This risk could lead to long-term psychiatric and neurological sequelae, making its development as a therapeutic agent highly challenging without significant structural modification to mitigate this effect.

-

Therapeutic Potential: While the safety profile is concerning, monoamine releasers have been investigated for conditions like ADHD and depression.[4][5] However, the lack of selectivity and the high risk of neurotoxicity would likely preclude its use in favor of safer, more selective agents like selective serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs).[12][13]

References

- Title: Monoamine releasing agent - Grokipedia Source: Grokipedia URL

- Title: What are NET inhibitors and how do they work?

- Title: Monoamine releasing agent Source: Grokipedia URL

- Source: VA.

- Title: What is a Monoamine Releasing Agent?

-

Title: Dopamine reuptake inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Monoamine releasing agent - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pharmacology of Selective serotonin reuptake inhibitors (SSRIs) Source: Psych Scene Hub URL: [Link]

-

Title: para-Chloroamphetamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Vesicular monoamine transporter 2 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy Source: sciensano.be URL: [Link]

-

Title: Norepinephrine–dopamine reuptake inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? Source: Quora URL: [Link]

-

Title: Substituted phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phenethylamine, 4-chloro-alpha,alpha-dimethyl-, hydrochloride Source: NIST WebBook URL: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Monoamine releasing agent [medbox.iiab.me]

- 6. mental-health-matters.org [mental-health-matters.org]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 9. va.gov [va.gov]

- 10. quora.com [quora.com]

- 11. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Selective serotonin reuptake inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 13. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structure-Activity Relationship of 4-CPA and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin that has found widespread use as a plant growth regulator and herbicide.[1][2] Its biological activity is intrinsically linked to its molecular structure, and understanding the structure-activity relationship (SAR) is paramount for the rational design of novel analogs with enhanced potency, selectivity, and improved toxicological profiles. This guide provides a comprehensive analysis of the SAR of 4-CPA, dissecting the roles of its core structural components: the aromatic ring, the ether linkage, and the carboxylic acid side chain. We will explore how modifications to these moieties influence auxin-like activity, receptor binding, and overall herbicidal efficacy. Furthermore, this document details established experimental protocols for evaluating auxin activity and provides insights into the molecular mechanisms underpinning the action of these compounds.

Introduction: The Significance of 4-CPA as a Synthetic Auxin

Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The discovery of natural auxins, such as indole-3-acetic acid (IAA), paved the way for the development of synthetic analogs like 4-CPA. These synthetic auxins often exhibit greater stability and persistence in plants compared to their natural counterparts, making them effective tools in agriculture for promoting fruit set, preventing premature fruit drop, and controlling weed growth.[1]

4-CPA, chemically known as (4-chlorophenoxy)acetic acid, exerts its biological effects by mimicking the action of endogenous auxins.[2][3] It is absorbed by the plant through its roots, stem, and leaves and can induce a range of physiological responses depending on its concentration.[1] At low concentrations, it acts as a plant growth regulator, while at higher doses, it functions as an herbicide, causing uncontrolled growth and eventual death of susceptible plants.[1] The study of 4-CPA and its analogs provides a classic case study in SAR, illustrating how subtle changes in molecular architecture can lead to profound differences in biological activity.

Core Principles of the Structure-Activity Relationship of Phenoxyacetic Acids

The auxin-like activity of 4-CPA and its analogs is contingent upon three key structural features:

-

The Aromatic Ring System: The nature and position of substituents on the phenyl ring are critical determinants of activity.

-

The Ether Linkage: The oxygen atom connecting the aromatic ring to the side chain plays a crucial role in the molecule's overall conformation.

-

The Carboxylic Acid Side Chain: The acidic moiety is essential for binding to the auxin receptor complex.

The following sections will delve into the specific contributions of each of these components to the biological activity of 4-CPA and its derivatives.

The Aromatic Ring: Influence of Substitution

The substitution pattern on the aromatic ring significantly modulates the herbicidal and plant growth regulatory activity of phenoxyacetic acid derivatives. In 4-CPA, the chlorine atom at the para- (4-) position is a key feature.

-

Position of the Halogen: The position of the halogen substituent is crucial. For instance, comparing 4-CPA with its isomers, 2-chlorophenoxyacetic acid and 3-chlorophenoxyacetic acid, reveals differences in activity. Generally, substitution at the 4-position confers strong auxin activity.

-

Nature of the Substituent: While a halogen is common, other electron-withdrawing or electron-donating groups can be introduced. The electronic properties of these substituents can influence the molecule's interaction with the auxin receptor. For example, the introduction of a methyl group, as seen in MCPA (2-methyl-4-chlorophenoxyacetic acid), can alter the herbicidal spectrum and potency.[4]

-

Multiple Substitutions: The introduction of a second substituent on the ring, as in 2,4-D (2,4-dichlorophenoxyacetic acid), another widely used auxin herbicide, further modifies the activity.[4] The interplay between the electronic and steric effects of multiple substituents is a key area of investigation in the development of new herbicides.[5]

The Ether Linkage and Acetic Acid Side Chain: Essential for Activity

The ether linkage and the carboxylic acid side chain are indispensable for the auxin-like activity of 4-CPA.

-

The Ether Linkage: The oxygen atom provides a critical spatial arrangement between the aromatic ring and the side chain. This geometry is thought to be important for fitting into the binding pocket of the auxin receptor.

-

The Carboxylic Acid Group: The terminal carboxylic acid group is a non-negotiable requirement for auxin activity. It is believed to interact with key amino acid residues within the auxin co-receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[6] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[6]

Experimental Evaluation of Auxin Activity

The assessment of the auxin-like activity of 4-CPA and its analogs relies on a variety of biological assays. These assays provide quantitative data to establish a robust SAR.[7]

Classical Bioassays

Several classic bioassays are employed to measure the physiological effects of auxins.[8]

-

Avena Coleoptile Elongation Test: This is one of the oldest and most widely used auxin bioassays.[8][9][10] It measures the elongation of oat coleoptile segments in response to different concentrations of the test compound. The degree of elongation is directly proportional to the auxin activity.[8]

-

Root Growth Inhibition Assay: High concentrations of auxins inhibit root elongation.[8][9] This assay quantifies the inhibitory effect of a compound on the root growth of seedlings, providing a measure of its auxin-like activity.

-

Split Pea Stem Curvature Test: This assay measures the curvature induced in split pea stem segments by the application of an auxin.[11] The degree of curvature is related to the concentration of the auxin.[11]

Modern Molecular Techniques

In addition to classical bioassays, modern molecular techniques provide deeper insights into the mechanism of action.

-

Receptor Binding Assays: These assays directly measure the affinity of a compound for the auxin receptor complex (TIR1/AFB). This provides a molecular basis for the observed biological activity. Studies have shown that 4-CPA binds to the TIR1 receptor, albeit with a lower affinity than the natural auxin IAA.[12]

-

Gene Expression Analysis: The expression of auxin-responsive genes, such as those in the Aux/IAA, GH3, and SAUR families, can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing. This allows for a detailed understanding of the downstream cellular responses to the application of 4-CPA and its analogs.

-

Molecular Docking Studies: Computational methods like molecular docking can be used to predict the binding mode and affinity of 4-CPA analogs to the auxin receptor.[13] These in silico approaches can guide the synthesis of new compounds with potentially higher activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15] For 4-CPA and its analogs, QSAR studies can provide valuable insights for the design of new herbicides.[16][17][18]

A typical QSAR study involves:

-

Data Collection: A dataset of 4-CPA analogs with their corresponding biological activities (e.g., herbicidal IC50 values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each analog.[15]

-

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized 4-CPA analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis and Herbicidal Activity of 4-CPA Analogs

The synthesis of 4-CPA analogs typically involves the reaction of a substituted phenol with an α-haloacetic acid or its ester under basic conditions. The subsequent herbicidal activity of these synthesized compounds is then evaluated through various bioassays.

For example, studies have shown that introducing different substituents on the phenyl ring can lead to a range of herbicidal activities against various weed species.[19][20][21][22][23] The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring are critical factors influencing the herbicidal potency and selectivity.[23]

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Caption: Core structural components of 4-CPA.

Caption: Workflow for SAR studies of 4-CPA analogs.

Caption: Simplified auxin signaling pathway.

Conclusion and Future Perspectives

The structure-activity relationship of 4-CPA and its analogs is a well-established field that continues to provide valuable insights for the development of new plant growth regulators and herbicides. A thorough understanding of how modifications to the aromatic ring, ether linkage, and carboxylic acid side chain impact biological activity is essential for the rational design of novel compounds. Future research in this area will likely focus on the development of more selective and environmentally benign 4-CPA analogs. The use of advanced computational techniques, such as QSAR and molecular docking, in conjunction with high-throughput screening and detailed mechanistic studies, will undoubtedly accelerate the discovery of the next generation of auxin-based agrochemicals. Furthermore, the development of slow-release formulations of synthetic auxins, such as the conjugate of 4-CPA with L-tryptophan methyl ester, shows promise for enhancing rooting in difficult-to-propagate plant species.[24][25]

References

- Askiitians Tutor Team. (2025, August 16).

- Unknown. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube.

- Unknown. Auxins: History, Bioassay, Function and Uses. Biology Discussion.

- Unknown. BIOASSAYS. Intra Radice.

- Unknown. Auxin Bioassay. Scribd.

- Unknown. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.

- Unknown. (2025, April 7). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.

- Unknown. (2025, August 6). 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues.

- Unknown. Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA.

- Unknown. (2024, February 16).

- Unknown. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). CliniSciences.

- Unknown. (2021, March 30). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. PubMed Central.

- Unknown. (2025, December 24). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.

- Unknown. (2025, September 12).

- Unknown. (2023, December 4). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. bioRxiv.

- Unknown. (2022, September 14). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed.

- Unknown. Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides.

- Unknown. Bypassing key auxin homeostasis regulators supports 4-CPA long-term....

- Unknown. (2025, April 7).

- Unknown. 4-Chlorophenoxyacetic acid. Wikipedia.

- Unknown. (4-Chlorophenoxy)acetic acid | C8H7ClO3. PubChem.

- Unknown. Bypassing key auxin homeostasis regulators supports 4-CPA long-term....

- Unknown. (2019, August 19). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)

- Unknown.

- Unknown.

- Unknown. 4-CPA. SIELC Technologies.

- Unknown. Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Longdom Publishing.

- Unknown. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. MDPI.

- Unknown. An auxin research odyssey: 1989–2023. PMC - PubMed Central.

Sources

- 1. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]

- 2. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Auxin bioassay? - askIITians [askiitians.com]

- 8. youtube.com [youtube.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. BIOASSAYS • Intra Radice [intraradice.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. ijnrd.org [ijnrd.org]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

- 18. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.caf.ac.cn [journals.caf.ac.cn]

- 24. plantae.org [plantae.org]

- 25. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2-(4-Chlorophenyl)propan-2-amine

Foreword

This document provides a comprehensive framework for elucidating the in vitro pharmacological profile of the novel compound, 2-(4-Chlorophenyl)propan-2-amine. As a substituted phenethylamine derivative, its structural alerts suggest a potential interaction with central nervous system targets, particularly within the monoaminergic systems. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, experimentally-driven approach to systematically characterize its mechanism of action and potential therapeutic applications. We will proceed from broad, high-throughput screening to more focused, mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.

Introduction to this compound

This compound is a halogenated aromatic amine. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability.[1] Its structural similarity to other α,α-dialkylphenethylamines suggests potential stimulant or other central nervous system activities.[2] The α,α-dimethyl substitution may increase metabolic stability by sterically hindering metabolism at the α-position, potentially leading to a longer duration of action compared to unsubstituted phenethylamines.[2]

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 17797-11-4[3]

-

Molecular Formula: C₉H₁₂ClN[4]

-

Molecular Weight: 169.65 g/mol [5]

This guide will outline the essential in vitro assays required to build a comprehensive pharmacological profile for this compound.

Tier 1: Primary Screening - Receptor Binding Profile

The initial step in characterizing a novel compound with suspected CNS activity is to perform a broad radioligand binding screen against a panel of receptors, ion channels, and transporters. This provides an unbiased overview of the compound's potential targets and off-target liabilities.

Rationale for Target Selection

Based on the phenethylamine scaffold, the primary targets of interest are the monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors (dopamine, serotonin, and adrenergic). A broad panel, such as the Eurofins SafetyScreen44™ or a similar service, is recommended to identify any unexpected interactions.

Experimental Protocol: Radioligand Binding Assays

This protocol provides a generalized workflow for competitive radioligand binding assays.

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Ketanserin for 5-HT₂ₐ).

-

Test compound: this compound.

-

Assay buffer specific to each target.

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow binding to reach equilibrium.

-

Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Presentation: Binding Affinity Profile

The following table presents a hypothetical binding profile for this compound, assuming it displays characteristics of a monoamine releasing agent.

| Target | Radioligand | Kᵢ (nM) of this compound |

| Monoamine Transporters | ||

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 25 |

| Serotonin Receptors | ||

| 5-HT₁ₐ | [³H]8-OH-DPAT | > 1000 |

| 5-HT₂ₐ | [³H]Ketanserin | 750 |

| 5-HT₂C | [³H]Mesulergine | 900 |

| Dopamine Receptors | ||

| D₁ | [³H]SCH 23390 | > 1000 |

| D₂ | [³H]Spiperone | > 1000 |

| D₃ | [³H]7-OH-DPAT | > 1000 |

| Adrenergic Receptors | ||

| α₁ | [³H]Prazosin | > 1000 |

| α₂ | [³H]Rauwolscine | > 1000 |

| β | [³H]CGP-12177 | > 1000 |

This hypothetical data suggests that this compound has the highest affinity for the serotonin transporter, followed by the norepinephrine and dopamine transporters.

Tier 2: Functional Characterization - Neurotransmitter Uptake and Release Assays

Binding to a transporter does not reveal the functional consequence of that interaction. The compound could be an inhibitor (blocker) or a substrate (releaser). The next logical step is to perform functional assays to distinguish between these two mechanisms.

Rationale for Functional Assays

Neurotransmitter uptake and release assays are critical for understanding how the compound modulates monoaminergic signaling. An uptake inhibition assay will determine if the compound blocks the normal function of the transporter, while a release assay will determine if it induces reverse transport of the neurotransmitter.

Experimental Workflow Diagram

Caption: A potential Gαq-coupled signaling pathway for a GPCR target.

Experimental Protocol: Calcium Mobilization Assay

Objective: To measure the functional activity of this compound at a Gαq-coupled receptor (e.g., 5-HT₂ₐ).

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add increasing concentrations of this compound to the cells.

-

Fluorescence Reading: Measure the change in fluorescence intensity over time using a plate reader with fluorescent capabilities (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of an agonist).

Conclusion

This technical guide outlines a systematic, multi-tiered approach to characterizing the in vitro pharmacological profile of this compound. By progressing from broad binding screens to specific functional and signaling assays, a comprehensive understanding of the compound's mechanism of action can be achieved. The hypothetical data presented suggests a profile consistent with a serotonin-preferring monoamine releasing agent. However, only rigorous experimental validation as described herein can confirm this profile. This framework provides the necessary scientific and methodological foundation for such an investigation.

References

- BenchChem. (2025). In vitro versus in vivo efficacy of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine compounds.

- Biosynth. (n.d.). This compound hydrochloride.

- Benchchem. (n.d.). This compound hydrochloride | 151946-41-7.

- Benchchem. (n.d.). physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.

- PubChem. (n.d.). (2R)-1-(4-chlorophenyl)propan-2-amine.

- BLD Pharm. (n.d.). 17797-11-4|this compound.

Sources

- 1. This compound hydrochloride | 151946-41-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 17797-11-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride | 151946-41-7 | BGA94641 [biosynth.com]

- 5. (2R)-1-(4-chlorophenyl)propan-2-amine | C9H12ClN | CID 719679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-1-methylethylamine (CAS 17797-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chlorophenyl)-1-methylethylamine (CAS Number: 17797-11-4). It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific pursuits where this compound may be of interest. This document delves into the compound's identity, physicochemical characteristics, a plausible synthetic route, a proposed analytical methodology, and critical safety and handling information. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust and practical resource.

Chemical Identity and Structure

1-(4-Chlorophenyl)-1-methylethylamine, also known as 4-Chloro-alpha,alpha-dimethylbenzylamine, is a primary amine featuring a benzylic structure with a chlorine substituent on the phenyl ring.[1][2] The presence of the chlorine atom, an electron-withdrawing group, at the para position of the benzene ring, along with the tertiary carbon attached to the amine, significantly influences its chemical reactivity and potential biological activity.[3][4]

-

IUPAC Name: 2-(4-chlorophenyl)propan-2-amine

-

CAS Number: 17797-11-4[5]

-

Molecular Formula: C₉H₁₂ClN[5]

-

Molecular Weight: 169.65 g/mol [5]

-

Canonical SMILES: CC(C)(C1=CC=C(C=C1)Cl)N

-

InChI Key: JCUUNSQUTQELEZ-UHFFFAOYSA-N[6]

Physicochemical Properties

The compound is a liquid at room temperature and is characterized by its air sensitivity.[1] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical Form | Liquid | [1] |

| Boiling Point | 43-45 °C at 0.3 mmHg; 91 °C at 4 mmHg | [1][2] |

| Refractive Index | 1.5330 | [1] |

| Sensitivity | Air Sensitive | [1] |

Synthesis and Reactivity

Plausible Synthetic Route: The Ritter Reaction

A highly plausible and efficient method for the synthesis of 1-(4-Chlorophenyl)-1-methylethylamine is the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide.[8] The amide can then be hydrolyzed to yield the desired primary amine.

The likely precursor for this synthesis is 2-(4-chlorophenyl)propan-2-ol (CAS 1989-25-9), which can generate a stable tertiary benzylic carbocation under acidic conditions.[6]

Conceptual Synthesis Workflow:

Caption: Proposed synthesis of 1-(4-Chlorophenyl)-1-methylethylamine via the Ritter Reaction.

Reactivity Profile

As a primary benzylic amine, 1-(4-Chlorophenyl)-1-methylethylamine is expected to exhibit typical amine reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties. The presence of the electron-withdrawing chlorine atom on the phenyl ring is likely to decrease the basicity of the amine compared to its non-chlorinated analog due to inductive effects.[3][4] The benzylic position may be susceptible to oxidation.[9] Its noted air sensitivity suggests that it may be prone to oxidation or reaction with atmospheric carbon dioxide, necessitating handling under an inert atmosphere.[1]

Analytical Characterization

A robust method for the analysis of 1-(4-Chlorophenyl)-1-methylethylamine is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1][10]

Proposed GC-MS Protocol

This protocol is based on established methods for the analysis of substituted phenethylamines and would require optimization for this specific analyte.[1][10]

1. Sample Preparation:

- Dissolve a small, accurately weighed amount of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

- Perform serial dilutions to prepare a calibration curve with a range of concentrations.

- For analysis in complex matrices like biological fluids, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interferences.[1] Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance and sensitivity.[11]

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent.

- Mass Spectrometer: Agilent 5975C or equivalent.

- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp to 280 °C at 10 °C/minute.

- Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-400 amu.

Analytical Workflow Diagram:

Caption: General workflow for the GC-MS analysis of 1-(4-Chlorophenyl)-1-methylethylamine.

Predicted Mass Spectrum Fragmentation

While an experimental mass spectrum is not available, the fragmentation pattern of 1-(4-Chlorophenyl)-1-methylethylamine under electron ionization can be predicted based on the fragmentation of similar structures. The molecular ion peak is expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. A prominent fragmentation pathway for benzylic amines is the alpha-cleavage, which would involve the loss of a methyl radical to form a stable iminium cation.

Predicted Major Fragments:

-

m/z 154/156: Loss of a methyl group (•CH₃).

-

m/z 111/113: Chlorotropylium ion, a common fragment for chlorine-containing benzyl compounds.

Applications in Research and Drug Development

While specific applications of 1-(4-Chlorophenyl)-1-methylethylamine are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in medicinal chemistry. Substituted benzylamines are a common scaffold in the development of various therapeutic agents.[12][13] For instance, related compounds like (4-chlorophenyl)phenylmethylamine are used as intermediates in the synthesis of drugs targeting neurological disorders.[12] The alpha,alpha-dimethylbenzylamine moiety may be explored for its potential biological activities, including as an inhibitor of certain enzymes or as a ligand for receptors.[14][15]

Safety and Handling

1-(4-Chlorophenyl)-1-methylethylamine is classified as a corrosive substance and requires careful handling in a laboratory setting.[16]

Hazard Statements:

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Avoid breathing vapors or mist.[16]

-

Store in a tightly sealed container under an inert atmosphere due to its air sensitivity.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[16]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

1-(4-Chlorophenyl)-1-methylethylamine is a substituted benzylic amine with potential applications as a chemical intermediate. This guide has provided a detailed overview of its known chemical and physical properties, a plausible synthetic route, a proposed analytical method, and essential safety information. While there is a notable absence of publicly available experimental spectral and toxicological data, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. Further experimental validation of the proposed synthetic and analytical methods is recommended for any practical application.

References

-

LabFind. [H32527] CAS 17797-11-4 | 1-(4-Chlorophenyl)-1-methylethylamine, 97%. Available from: [Link]

-

Cromlab Instruments. Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. Available from: [Link]

-

PubChem. amine. National Center for Biotechnology Information. Available from: [Link]

-

Shimadzu. 01-00823-EN Analysis of Phenethylamines Using On-Column TFA Derivatization. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available from: [Link]

-

NIH National Library of Medicine. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. 2024. Available from: [Link]

-

SpectraBase. 1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanimine. Available from: [Link]

-

Auburn University. GC-MS Studies on Methoxymethylene- Substituted Phenethylamines Related to MDA, MDMA, MDEA and MDMMA. 2012. Available from: [Link]

-

PubMed. [Studies on the synthesis and bioactivity of alpha-alkylaminobenzyl-phosphonic acids]. Available from: [Link]

-

MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. 2020. Available from: [Link]

-

Wikipedia. Ritter reaction. Available from: [Link]

-

OEHHA. Air Toxics Hot Spots Program. Available from: [Link]

-

MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Available from: [Link]

-

Organic Chemistry Portal. Ritter Reaction. 2019. Available from: [Link]

-

Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

-

Quora. Is the amino group in a benzyl amine an electron withdrawing group? 2019. Available from: [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. 2024. Available from: [Link]

-

Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. 2018. Available from: [Link]

-

ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. 2018. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

PubMed. Study on the synthesis and biological activities of α-substituted arylacetates derivatives. 2016. Available from: [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

-

Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Alpha-Amylase-Inhibitor. Available from: [Link]

-

PubMed. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. Available from: [Link]

-

National Toxicology Program. Abstract for TOX-14. Available from: [Link]

Sources

- 1. cromlab-instruments.es [cromlab-instruments.es]

- 2. spectrabase.com [spectrabase.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scbt.com [scbt.com]

- 6. CAS 1989-25-9 | 2-(4-Chlorophenyl)propan-2-ol - Synblock [synblock.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. Ritter Reaction [organic-chemistry.org]

- 9. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. shimadzu.com [shimadzu.com]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. [Studies on the synthesis and bioactivity of alpha-alkylaminobenzyl-phosphonic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on the synthesis and biological activities of α-substituted arylacetates derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. [1-(4-Chlorophenyl)ethyl](methyl)amine | C9H12ClN | CID 4984087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its ultimate therapeutic success. Among these, solubility stands as a cornerstone of bioavailability and developability. For ionizable compounds, salt formation is a primary strategy to enhance aqueous solubility. This guide provides a comprehensive technical overview of the solubility of 2-(4-chlorophenyl)propan-2-amine hydrochloride, a halogenated aromatic amine. While specific solubility data for this compound is not extensively documented in public literature, this guide will leverage established principles of pharmaceutical salt solubility to provide a robust framework for its characterization. We will explore the theoretical underpinnings, present detailed experimental protocols for solubility determination, and discuss the analytical methodologies required for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and similar compounds.

Physicochemical Profile of this compound Hydrochloride

This compound hydrochloride is a halogenated aromatic amine, a class of compounds that serve as versatile intermediates in organic synthesis. The formation of a hydrochloride salt from the basic amine group is a common strategy to improve a compound's stability and aqueous solubility, often converting a liquid or oily free base into a crystalline solid[1].

Chemical Structure:

-

Molecular Formula: C₉H₁₃Cl₂N[2]

-

Molecular Weight: 206.11 g/mol [3]

-

IUPAC Name: this compound;hydrochloride

The structure, featuring a chlorophenyl ring and a tertiary amine, suggests that its solubility will be highly dependent on pH. As a salt of a weak base and a strong acid, it is expected to be more soluble in acidic to neutral aqueous media.

While specific data for this compound hydrochloride is scarce, we can look to its isomer, 4-chloroamphetamine hydrochloride (p-chloroamphetamine hydrochloride), for some preliminary insights. It is crucial to note that isomers can have significantly different physical properties, and the data for the isomer should be considered as indicative rather than a direct substitute.

| Solvent System | Solubility of 4-Chloroamphetamine Hydrochloride |

| DMF | 25 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

| Data sourced from Cayman Chemical product information for 4-Chloroamphetamine (hydrochloride)[4]. |

Theoretical Framework for Salt Solubility

The dissolution of a pharmaceutical salt in an aqueous medium is a dynamic process governed by several factors. For a salt of a weak base like this compound hydrochloride, the solubility is not a single value but rather a function of the solution's pH.[5][6]

Key Influencing Factors:

-

pH: The solubility of a salt of a weak base is significantly higher in acidic solutions where the base is predominantly in its ionized, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the free base will precipitate, reducing the overall solubility.

-

Temperature: Solubility is generally an endothermic process, meaning that for most solids, solubility increases with temperature. This relationship should be experimentally determined.

-

Common Ion Effect: The presence of a common ion (in this case, chloride ions) from another source in the solution can decrease the solubility of the salt. This is particularly relevant when considering formulation with other chloride-containing excipients or in biorelevant media.

-

Solid-State Properties: The crystalline form (polymorph) of the salt can have a significant impact on its solubility and dissolution rate. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.

dot graph Logical_Relationships { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Factors influencing the solubility of a pharmaceutical salt.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To ensure the generation of reliable and accurate solubility data, a well-designed experimental protocol is paramount. The following shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility and incorporates self-validating steps to confirm that equilibrium has been reached.[7]

Materials and Equipment

-

This compound hydrochloride

-

Purified water (Type I)

-

Buffer solutions (pH 2, 4, 6.8, 7.4, 9)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess of this compound hydrochloride into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent (e.g., purified water or a specific buffer solution) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. To establish equilibrium, a time-course study is essential. Samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours).

-

-

Sample Processing:

-

At each time point, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the solid from the liquid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Analysis and Validation:

-

Concentration Measurement: Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

pH Measurement: Measure the pH of the remaining saturated solution. This is critical as the pH can change upon dissolution of the salt.[5][6]

-

Equilibrium Confirmation (Self-Validation): Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).

-

Solid Phase Analysis (Self-Validation): After the final time point, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD). This step is crucial to confirm that the solid has not undergone any phase transformation (e.g., conversion to the free base or a different polymorph) during the experiment.

-

Analytical Method for Quantification

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose. While a specific method for this compound hydrochloride must be developed and validated, a typical starting point based on methods for related compounds would be a reverse-phase separation.[8][9]

Example HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). A gradient elution may be necessary.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-